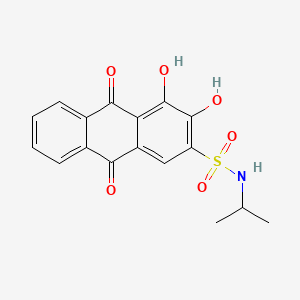

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with the molecular formula C17H15NO6S It is characterized by the presence of multiple functional groups, including hydroxyl, sulfonamide, and ketone groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Hydroxyl Groups: The hydroxyl groups at positions 3 and 4 can be introduced through a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the hydroxylated anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Isopropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or hydrogen peroxide.

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of organic semiconductors and photovoltaic materials.

Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The hydroxyl and sulfonamide groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride

- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl amine

Uniqueness

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of the isopropyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of hydroxyl, sulfonamide, and ketone groups also provides a versatile platform for various chemical modifications and applications.

Activité Biologique

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, a sulfonamide derivative of anthraquinone, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two hydroxyl groups and a sulfonamide functional group, which may contribute to its pharmacological properties.

The compound is classified under anthraquinones, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₁N₁O₄S

- CAS Number : 130-22-3

- Molecular Weight : 273.31 g/mol

Biological Activity Overview

Research indicates that compounds within the anthraquinone family exhibit various biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have been explored through several studies.

Antimicrobial Activity

Studies have demonstrated that anthraquinone derivatives possess significant antimicrobial properties. For instance, one study reported that related compounds could inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Activity

The compound has shown promise in antitumor activity through in vitro studies. A recent investigation into sulfonamide derivatives indicated that they could induce cytotoxic effects in human cancer cell lines. Specifically, compounds exhibiting structural similarities to this compound were found to significantly reduce cell viability in hepatocellular carcinoma (HCC) and glioblastoma cell lines .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various sulfonamide derivatives against human cancer cell lines. The results indicated that this compound exhibited an IC50 value indicating substantial cytotoxic effects at concentrations as low as 25 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCC | 25 |

| Other Sulfonamides | HCC | >50 |

Study 2: Mechanistic Insights

Further mechanistic studies suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with the general behavior observed in other anthraquinone derivatives which are known to trigger programmed cell death mechanisms.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds indicate moderate solubility and potential for bioavailability. Toxicological assessments are crucial for understanding safety profiles before clinical applications can be considered.

Propriétés

IUPAC Name |

3,4-dihydroxy-9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-8(2)18-25(23,24)12-7-11-13(17(22)16(12)21)15(20)10-6-4-3-5-9(10)14(11)19/h3-8,18,21-22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQWDUGUUKTWBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735050 |

Source

|

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-(propan-2-yl)-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-85-0 |

Source

|

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-(propan-2-yl)-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.